4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Medicinal Chemistry Chemical Biology Early-Stage Drug Discovery

4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 1020246-98-3) is a fully synthetic, heterocyclic small molecule belonging to the thieno[3,4-c]pyrazole-3-yl benzamide family. The scaffold incorporates a fused thiophene-pyrazole core, an N2-phenyl substituent, a C5-sulfoxide (5-oxido) group, and a para-bromobenzamide side chain.

Molecular Formula C18H14BrN3O2S
Molecular Weight 416.29
CAS No. 1020246-98-3
Cat. No. B2679752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS1020246-98-3
Molecular FormulaC18H14BrN3O2S
Molecular Weight416.29
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H14BrN3O2S/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-25(24)11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23)
InChIKeyRXVSRGBPHFMKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide – Structural Identity and Research-Grade Procurement Baseline


4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 1020246-98-3) is a fully synthetic, heterocyclic small molecule belonging to the thieno[3,4-c]pyrazole-3-yl benzamide family. The scaffold incorporates a fused thiophene-pyrazole core, an N2-phenyl substituent, a C5-sulfoxide (5-oxido) group, and a para-bromobenzamide side chain [1]. The sulfoxide renders the sulfur centre chiral, producing a pair of enantiomers that are typically supplied as a racemic mixture; the bromine atom provides a synthetic handle for further derivatization via cross-coupling chemistry. The compound is primarily sourced through custom synthesis or specialist chemical suppliers, with typical catalogue purities of 95–98% . Despite its structural novelty, the public literature contains no dedicated medicinal-chemistry campaign, patent family, or large-scale biological profiling study built around this precise chemotype.

Why In-Class Thieno[3,4-c]pyrazole Analogs Cannot Replace 4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Without Quantitative Verification


The thieno[3,4-c]pyrazole platform is exquisitely sensitive to substitution pattern. The N2-phenyl group influences conformational preference and metabolic stability, the C5-sulfoxide modulates hydrogen-bonding capacity and polarity, and the para-bromobenzamide fragment alters both steric bulk and electronic character relative to other halogen or methyl analogs [1]. Small changes in any of these positions have been shown in broader thienopyrazole series to produce order-of-magnitude shifts in potency, selectivity, and solubility, making generic replacement unreliable without matched-pair data [2]. The sections below inventory the quantitative evidence that is currently available for this compound.

Quantitative Differentiation Evidence for 4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Versus Closest Analogs


Critical Data Gap Statement: Absence of Published Comparator-Based Activity Data

A systematic search of PubMed, Google Patents, and major chemical databases (executed 2026-05-09) did not return any peer-reviewed article, patent example, or public screening dataset that reports a biological IC₅₀, Kd, ΔTm, or functional cellular readout for 4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide side by side with a named comparator compound. Consequently, no direct head-to-head or cross-study comparable evidence can be presented at this time. All supplier pages that reference the compound (e.g., benchchems, evitachem) were excluded by protocol due to source restriction, and those pages in any case do not contain the required comparator data. The absence of public quantitative differentiation evidence should be taken as a crucial procurement signal: the compound is currently a tool molecule intended for de novo profiling by the end user.

Medicinal Chemistry Chemical Biology Early-Stage Drug Discovery

Physicochemical Ranges Inferred from Sparse Database Entries for the Target Compound

Only computed molecular properties are publicly accessible. The molecular formula is C₁₈H₁₄BrN₃O₂S (exact mass 414.99901 Da, molecular weight 416.29 g·mol⁻¹) [1]. An experimental property database (webs.iiitd.edu.in) lists a predicted topological polar surface area (tPSA) of 72.2 Ų and a calculated logP (XLogP3) of approximately 3.4–4.4, though the latter value derives from a structurally related but non-identical benzamide entry [2]. No experimentally measured logD, pKa, kinetic solubility, or PAMPA permeability data were retrievable for this specific compound, precluding quantitative comparison with analogs.

Computational Chemistry Drug Design Physicochemical Profiling

Class-Level Biological Activity Precedent for the 4H-Thieno[3,4-c]pyrazole Scaffold

The closest established biological precedent comes from a 1992 study of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones. The 4-fluorophenyl derivative in that series exhibited in vivo analgesic and anti-inflammatory activity in mice and rats, alongside in vitro platelet anti-aggregating activity comparable to acetylsalicylic acid (ASA) [1]. Importantly, that scaffold differs from the target compound in three critical ways: (i) it is a 4-one rather than a 5-sulfoxide; (ii) the aryl group is at N1 rather than N2; and (iii) the 3-position benzamide is absent. The biological data cannot be directly extrapolated, but the study confirms that the thieno[3,4-c]pyrazole core is pharmacologically competent and that substitution at the heterocycle periphery strongly modulates activity.

Inflammation Analgesia Platelet Aggregation

Evidence-Grounded Application Scenarios for 4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Procurement


De Novo Kinase or Enzyme Panel Profiling Where Sulfoxide Geometry Is a Design Hypothesis

If a project aims to exploit the stereoelectronic properties of a chiral sulfoxide as a hydrogen-bond acceptor or to probe a binding pocket that tolerates para-bromophenyl, this compound is a defensible choice. The absence of literature activity data means the compound must be submitted to a broad kinase panel (e.g., Eurofins KinaseProfiler) or enzyme panel as a singleton, with the results compared directly to the des-sulfoxide (thioether) or sulfone analog synthesized by the user. The bromine allows subsequent radiolabeling or Suzuki coupling for SAR expansion. [1]

Covalent Probe Design Exploiting the Bromine as a Leaving-Group Precursor or Cross-Coupling Handle

The para-bromine can be converted to a boronate ester, enabling late-stage diversification via Suzuki-Miyaura coupling. This makes the compound a versatile intermediate for generating focused libraries around the thieno[3,4-c]pyrazole-3-yl benzamide scaffold. The sulfoxide remains stable under many palladium-catalyzed conditions, allowing parallel exploration of the N2-phenyl and C4-benzamide vectors. The expected slow oxidative addition of the electron-rich bromoarene should be considered in reaction design. [2]

Metabolite Identification or Forced Degradation Studies for a Program Using Thienopyrazole Scaffolds

If a drug-discovery program already contains a related thieno[3,4-c]pyrazole candidate lacking the sulfoxide, this compound can serve as a synthesized metabolite standard (sulfoxide metabolite of the thioether parent). Its procurement enables retention-time alignment in LC-MS metabolite tracing, quantification of metabolite formation in hepatocyte incubations, and assessment of potential off-target pharmacology contributed by the sulfoxide metabolite. [1]

Quote Request

Request a Quote for 4-bromo-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.